molecular formula C11H13ClN2 B1200563 (3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane

(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane

Cat. No. B1200563
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-XVBQNVSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epibatidine is an alkaloid.

Scientific Research Applications

Synthesis Techniques

  • Malpass and Cox (1999) described a synthetic route to epibatidine analogues, including endo-5-(6-chloro-3-pyridyl)-2-azabicyclo[2.2.1]heptane, using a 2-azabicyclo[2.2.1]hept-5-ene derivative and reductive Heck chemistry (Malpass & Cox, 1999).
  • Houghton et al. (1993) reported an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline (Houghton et al., 1993).
  • Cox and Malpass (1999) achieved the coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with 2-chloro-5-iodopyridine under reductive Heck conditions to synthesize related compounds (Cox & Malpass, 1999).

Functionalization and Chemical Reactions

  • Wei et al. (2003) developed a method for epimerizing endo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptan-3-one and synthesized functionalized analogues for binding studies (Wei et al., 2003).
  • Petz and Wanner (2013) synthesized 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as bicyclic analogues of γ-aminobutyric acid through intermolecular [2+2] photocycloaddition (Petz & Wanner, 2013).
  • Spande et al. (1992) isolated a compound from the Ecuadoran poison frog, determining its structure as exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane, representing a new class of alkaloids (Spande et al., 1992).

Structural Analysis

  • Britvin and Rumyantsev (2017) carried out structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane), a nucleus found in epibatidine, in its hydrochloride salt form (Britvin & Rumyantsev, 2017).
  • Malpass et al. (2005) explored the synthesis of syn- and anti-isoepibatidine, incorporating chloropyridyl groups in azabicyclo[2.2.1]heptanes (Malpass, Handa, & White, 2005).

properties

Product Name

(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

(1S,2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10+/m1/s1

InChI Key

NLPRAJRHRHZCQQ-XVBQNVSMSA-N

Isomeric SMILES

C1CC2C[C@@H]([C@H]1N2)C3=CN=C(C=C3)Cl

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Pictograms

Acute Toxic

synonyms

epibatidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 2
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 3
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 4
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 5
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 6
(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane

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